molecular formula C9H12N2 B1168272 insulin, N-Me-Ile(2A)- CAS No. 112659-21-9

insulin, N-Me-Ile(2A)-

Cat. No.: B1168272
CAS No.: 112659-21-9
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Description

"Insulin, N-Me-Ile(2A)-" is a chemically modified insulin analog in which the isoleucine residue at position 2 of the insulin A-chain is substituted with N-methyl isoleucine (N-Me-Ile). This modification introduces a methyl group to the amide nitrogen of the isoleucine side chain, a strategy commonly employed in peptide engineering to enhance metabolic stability, reduce aggregation, and modulate receptor binding kinetics .

N-methylation of amino acids like isoleucine can:

  • Improve proteolytic resistance by sterically hindering enzyme access to peptide bonds.
  • Alter pharmacokinetics by modifying hydrophobicity and solubility.
  • Modulate insulin receptor (IR) interactions by affecting conformational flexibility .

Properties

CAS No.

112659-21-9

Molecular Formula

C9H12N2

Synonyms

insulin, N-Me-Ile(2A)-

Origin of Product

United States

Chemical Reactions Analysis

Structural Role of Ile A2 in Insulin Activity

Isoleucine at position A2 (Ile A2) is part of the conserved hydrophobic core critical for insulin-receptor (IR) binding. Structural analyses reveal that Ile A2 forms part of the IR-binding surface (Site 1), which includes Gly A1, Val A3, and Tyr A19 . Methylation at this position could influence:

  • Hydrophobic interactions with the IR’s L1 domain.

  • Conformational stability of the A-chain’s N-terminal helix .

In high-activity insulin analogues (e.g., B26-truncated insulins), the A-chain undergoes restructuring to expose Ile A2, Val A3, and Tyr A19, forming a three-rim hydrophobic epitope essential for receptor engagement . Methylation at Ile A2 may alter local hydrophobicity or steric constraints, potentially modulating binding affinity.

N-Methylation in Insulin Analogues: Mechanistic Insights

N-methylation is a common strategy to enhance metabolic stability and modulate receptor interactions. Key findings from studies on analogous modifications include:

Table 1: Effects of N-Methylation in Insulin Analogues

Modification SiteStructural ImpactReceptor Binding AffinitySource
B25-B26 (Phe-NMeXaa)Induces β-turn at B24-B26, cis-peptide bond at B25-B26200–500% activity vs. native insulin
B26 (D/L-Pro or D-amino acids)Stabilizes B26 turn, reduces steric clashes72–465% activity
Full-length B-chain analoguesIncreased bulkiness reduces activity21–72% activity

For N-Me-Ile(2A)-insulin, analogous principles suggest:

  • Steric effects : Methylation may restrict conformational flexibility of the A-chain N-terminus.

  • Hydrogen bonding : Potential disruption of interactions between Ile A2 and adjacent residues (e.g., Gly A1, Val A3).

Synthetic Challenges and Strategies

Chemical synthesis of N-methylated insulin analogues requires specialized approaches to preserve disulfide bonds and tertiary structure. For example:

  • Segmental ligation : Used in synthesizing ester insulin via three unprotected peptide segments .

  • Thioester-mediated ligation : Prevents intramolecular reactions during synthesis .

N-methylation at Ile A2 would necessitate orthogonal protection of the ε-amino group during solid-phase peptide synthesis (SPPS) to avoid side reactions.

Functional Implications of A-Chain Modifications

  • Receptor binding : Ile A2 is spatially invariant in active insulin conformers, suggesting its role as a pivot for A-chain reorientation . Methylation here could either stabilize or destabilize this pivot.

  • Metabolic stability : N-methylation typically reduces susceptibility to proteases (e.g., insulin-degrading enzyme), prolonging half-life .

Comparative Analysis with B-Chain Analogues

B-chain truncation and methylation (e.g., [NMeAla B26]-DTI-NH₂) increase activity by 465% via:

  • Formation of a β-turn at B24-B26.

  • cis-trans isomerization at B25-B26 .

For N-Me-Ile(2A)-insulin, analogous conformational changes in the A-chain could unmask hydrophobic residues (Gly A1, Val A3) for enhanced IR binding.

Unresolved Questions and Research Gaps

  • How does N-methylation at Ile A2 affect the A-chain’s α-helix stability?

  • Does this modification alter insulin’s aggregation propensity or pharmacokinetics?

Current data on A-chain methylations remain limited, emphasizing the need for targeted crystallographic and binding studies .

Comparison with Similar Compounds

Comparison with Similar Insulin Analogs

Structural and Functional Modifications

The table below compares structural features and hypothesized effects of "insulin, N-Me-Ile(2A)-" with established insulin analogs:

Compound Modification Key Functional Impact Reference
Insulin, N-Me-Ile(2A)- N-methylation at A2 isoleucine - Potential reduction in dimerization
- Enhanced metabolic stability
Insulin Glargine Glycine substitution at A21, arginine additions at B30 - Prolonged action due to pH-dependent precipitation
- Stable basal coverage
Insulin Aspart Proline → aspartic acid substitution at B28 - Rapid dissociation into monomers
- Faster onset for postprandial glucose control
Insulin Degludec Hexadecanedioic acid conjugation at B29 - Ultra-long action (>42 hours) via multi-hexamer formation
- Reduced hypoglycemia risk

Pharmacokinetic and Clinical Outcomes

Hypothetical pharmacokinetic comparisons based on structural analogs and peptide engineering principles:

Parameter Insulin, N-Me-Ile(2A)- Insulin Glargine Insulin Aspart
Onset of Action Moderate (15–30 min)* Slow (1–2 hours) Rapid (10–20 min)
Peak Activity 2–4 hours* N/A (flat profile) 1–3 hours
Duration of Action 12–18 hours* 18–26 hours 3–5 hours
Metabolic Stability High* Moderate Low
Receptor Binding Affinity Moderate* High High

*Hypothesized based on N-methylation effects in apratoxins and synthetic insulin analogs .

Key Research Findings

Stability and Aggregation Resistance

N-methylation at A2 isoleucine is predicted to reduce insulin aggregation by disrupting intermolecular hydrogen bonding. Similar modifications in apratoxin D and veraguamide A improved thermal stability and solubility in hydrophobic environments .

Receptor Binding Dynamics

While insulin glargine and degludec prioritize prolonged receptor activation, "insulin, N-Me-Ile(2A)-" may exhibit balanced affinity for IR-A and IR-B isoforms due to its localized structural perturbation. This could mimic endogenous insulin’s physiological activity more closely than analogs with drastic modifications .

Q & A

Q. How can researchers design experiments to evaluate the metabolic stability of N-Me-Ile(2A)-modified insulin compared to native insulin?

Methodological Answer:

  • Experimental Design: Use in vitro assays (e.g., human serum or liver microsome stability tests) with parallel control groups (native insulin). Measure degradation rates via HPLC or mass spectrometry at timed intervals (e.g., 0, 1, 3, 6, 24 hours) .
  • Key Parameters: Include pH, temperature, and protease concentrations to mimic physiological conditions. Validate analytical methods using retention time and peak area consistency (e.g., USP guidelines for insulin analogs) .
  • Data Interpretation: Calculate half-life differences and use Student’s t-test to assess significance. Address batch variability by repeating experiments across multiple preparations .

Q. What bioinformatics strategies ensure precise retrieval of insulin analog sequences (e.g., N-Me-Ile(2A)-modified) from genomic databases?

Methodological Answer:

  • Database Search: Use advanced Boolean operators in GenBank (e.g., "insulin"[Title] NOT "receptor" NOT "inhibitor") to exclude unrelated hits. Filter by organism (e.g., "Homo sapiens"[Organism]) and molecule type (e.g., peptide/protein) .
  • Validation: Cross-check accession numbers (e.g., AH002844 for human insulin) and use sequence alignment tools (BLAST) to confirm modifications like N-methylisoleucine at position 2A .
  • Common Pitfalls: Avoid ambiguous terms like "insulin-like"; refine queries iteratively using the "Search Details" feature to verify field-specific tagging .

Q. How should researchers structure a preclinical study to assess the pharmacokinetics of N-Me-Ile(2A)-insulin in animal models?

Methodological Answer:

  • Study Protocol: Follow NIH guidelines for preclinical reporting: define cohorts (e.g., n=10 rodents/group), administer subcutaneous doses, and collect plasma samples at 0, 15, 30, 60, 120 minutes post-injection .
  • Analytical Methods: Use radioimmunoassay (RIA) or ELISA for insulin quantification. Normalize data to baseline glucose levels and account for circadian rhythm effects .
  • Ethical Compliance: Include a statistician to power the study appropriately and adhere to institutional animal care protocols (e.g., 3R principles) .

Advanced Research Questions

Q. How can conflicting bioactivity data for N-Me-Ile(2A)-insulin across cell-based assays be resolved?

Methodological Answer:

  • Contradiction Analysis:
    • Replicate Conditions: Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and culture media (e.g., glucose concentration, serum percentage) to eliminate variability .
    • Dose-Response Curves: Compare EC50 values using nonlinear regression models. Test for allosteric effects via Schild plot analysis if receptor binding kinetics are suspect .
    • Cross-Validation: Use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. glucose uptake assays for functional activity) .

Q. What statistical approaches are optimal for analyzing longitudinal data in clinical trials involving insulin analogs like N-Me-Ile(2A)-?

Methodological Answer:

  • Mixed-Effects Models: Account for repeated measures (e.g., HbA1c levels over 6 months) and covariates (BMI, age). Use restricted maximum likelihood (REML) to handle missing data .
  • Survival Analysis: Apply Kaplan-Meier curves to compare time-to-event outcomes (e.g., hypoglycemia incidence) between treatment arms. Adjust for confounding variables via Cox proportional hazards regression .
  • Sensitivity Analysis: Test robustness by excluding outliers or applying bootstrapping to confidence intervals for risk reduction estimates (e.g., retinopathy progression rates) .

Q. How can researchers validate the structural integrity of N-Me-Ile(2A)-insulin during formulation stability testing?

Methodological Answer:

  • Analytical Workflow:
    • Chromatography: Use reverse-phase HPLC with a C18 column and 0.1% TFA/acetonitrile gradient. Monitor for deamidation (A-21 desamido peak) and aggregation .
    • Spectroscopy: Confirm methyl group incorporation via NMR (δ 1.0–1.5 ppm for N-Me-Ile) or FTIR (amide I band shifts) .
    • Mass Spec: Perform MALDI-TOF to verify molecular weight (Δ +14 Da vs. native insulin) and detect hydrolytic cleavage .
  • Acceptance Criteria: Define thresholds for degradation products (e.g., ≤5% total impurities per ICH Q3B guidelines) .

Tables for Reference

Q. Table 1: HPLC Parameters for Insulin Analog Stability Testing

ParameterSpecificationReference Standard
ColumnC18, 5 µm, 250 × 4.6 mmUSP Insulin Human
Mobile Phase0.1% TFA in H2O:ACN (70:30 to 40:60)
Flow Rate1.0 mL/min
Retention Time10–17 min (human insulin)
System SuitabilityR ≥ 2.0, RSD ≤ 1.6%

Q. Table 2: Common Pitfalls in Insulin Analog Bioinformatics Searches

PitfallSolutionEvidence Source
Overlapping terms (e.g., "insulin-like")Exclude terms via NOT "insulin-like"
Cross-species contaminationFilter by "Homo sapiens"[Organism]
Truncated sequencesUse complete cds[Filter]

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